![molecular formula C23H19Cl2N3O B13741811 11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core linked to a piperazine ring substituted with a 2,3-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo[b,f][1,4]oxazepine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the dibenzo[b,f][1,4]oxazepine core reacts with a piperazine derivative.
Substitution with 2,3-Dichlorophenyl Group: The final step involves the substitution of the piperazine ring with a 2,3-dichlorophenyl group, typically using a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dechlorinated products.
科学研究应用
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels and alterations in cellular signaling pathways.
相似化合物的比较
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine can be compared with other similar compounds, such as:
11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine: This compound has a thiazepine ring instead of an oxazepine ring, leading to different chemical and biological properties.
11-(Piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine: The presence of a diazepine ring in this compound results in distinct pharmacological activities.
Quetiapine: A well-known antipsychotic drug with a similar core structure but different substituents, leading to its unique therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
属性
分子式 |
C23H19Cl2N3O |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
6-[4-(2,3-dichlorophenyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C23H19Cl2N3O/c24-17-7-5-9-19(22(17)25)27-12-14-28(15-13-27)23-16-6-1-3-10-20(16)29-21-11-4-2-8-18(21)26-23/h1-11H,12-15H2 |
InChI 键 |
AIUDPOWSMMMGRY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4OC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



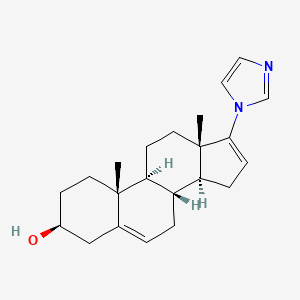
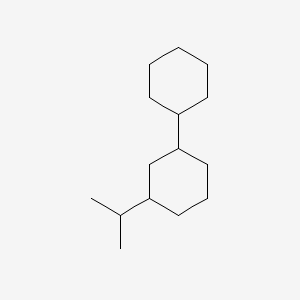

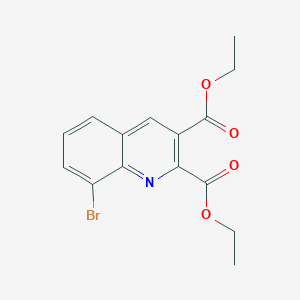
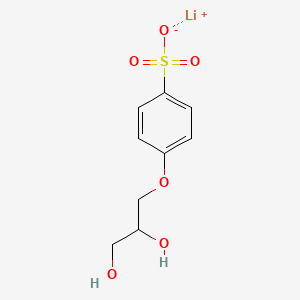
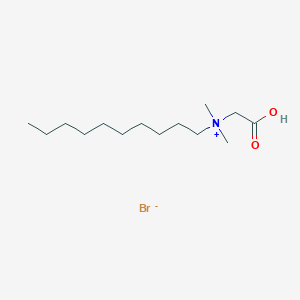

![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
